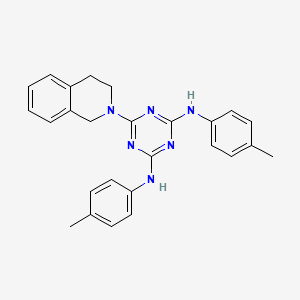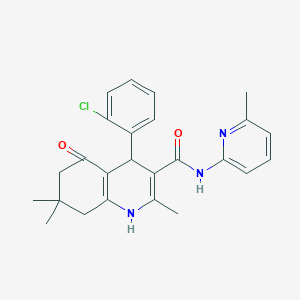![molecular formula C26H25N3O3S B11647335 N-{3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-(3-methoxyphenyl)-3-oxopropyl}benzamide](/img/structure/B11647335.png)
N-{3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-(3-methoxyphenyl)-3-oxopropyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-(3-METHOXYPHENYL)-3-(PHENYLFORMAMIDO)PROPANAMIDE is a complex organic compound that belongs to the class of benzothiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-(3-METHOXYPHENYL)-3-(PHENYLFORMAMIDO)PROPANAMIDE typically involves multi-step organic reactions. The process may start with the formation of the benzothiophene core, followed by the introduction of the cyano group and other substituents. Common reagents used in these reactions include:
- Benzothiophene precursors
- Cyanating agents such as sodium cyanide or potassium cyanide
- Amidation reagents for forming the amide bond
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-(3-METHOXYPHENYL)-3-(PHENYLFORMAMIDO)PROPANAMIDE can undergo various chemical reactions, including:
- Oxidation : Introduction of oxygen atoms into the molecule, potentially forming oxides or hydroxides.
- Reduction : Removal of oxygen or addition of hydrogen, potentially forming reduced derivatives.
- Substitution : Replacement of one functional group with another, such as halogenation or nitration.
- Oxidizing agents : Potassium permanganate, hydrogen peroxide
- Reducing agents : Lithium aluminum hydride, sodium borohydride
- Substitution reagents : Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-(3-METHOXYPHENYL)-3-(PHENYLFORMAMIDO)PROPANAMIDE would depend on its specific interactions with molecular targets. These could include:
- Enzyme inhibition : Binding to and inhibiting the activity of specific enzymes.
- Receptor modulation : Interacting with cellular receptors to modulate their activity.
- Signal transduction pathways : Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds:
- Benzothiophene derivatives : Compounds with similar benzothiophene cores but different substituents.
- Amide derivatives : Compounds with similar amide functional groups but different aromatic or aliphatic substituents.
Uniqueness: The uniqueness of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-(3-METHOXYPHENYL)-3-(PHENYLFORMAMIDO)PROPANAMIDE lies in its specific combination of functional groups and substituents, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H25N3O3S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-(3-methoxyphenyl)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C26H25N3O3S/c1-32-19-11-7-10-18(14-19)22(28-25(31)17-8-3-2-4-9-17)15-24(30)29-26-21(16-27)20-12-5-6-13-23(20)33-26/h2-4,7-11,14,22H,5-6,12-13,15H2,1H3,(H,28,31)(H,29,30) |
InChI Key |
SSNUMSDDCIAVPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-5-(4-bromobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11647255.png)

![5-amino-6-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647260.png)
![6-chloro-3-{5-[4-(dimethylamino)phenyl]-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11647268.png)
![(3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone](/img/structure/B11647270.png)
![2-Chloro-N-[4-(1-ethyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-benzamide](/img/structure/B11647272.png)
![11-(4-methylphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11647288.png)


![(5E)-5-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647320.png)
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-but yramide](/img/structure/B11647325.png)
![biphenyl-4-yl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11647328.png)
![(4Z)-2-(2,4-dichlorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11647334.png)
![(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647336.png)
